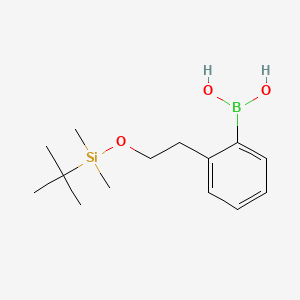
Ácido (2-(2-(terc-butildimetilsililoxi)etil)fenil)borónico
Descripción general
Descripción
“2-(2-(tert-Butyldimethylsilyloxy)ethyl)phenylboronic acid” is a boronic acid derivative . It has a CAS Number of 913835-62-8 and a molecular weight of 280.25 . The IUPAC name is 2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)phenylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H25BO3Si/c1-14(2,3)19(4,5)18-11-10-12-8-6-7-9-13(12)15(16)17/h6-9,16-17H,10-11H2,1-5H3 . This indicates that the compound has a molecular formula of C14H25BO3Si .Physical and Chemical Properties Analysis
This compound has a molecular weight of 280.24 g/mol. It is typically stored in a freezer to maintain its stability .Aplicaciones Científicas De Investigación
Síntesis de Moléculas Biológicamente Activas
Este compuesto se utiliza en la síntesis de moléculas biológicamente activas, particularmente en el desarrollo de nuevos fármacos. Su porción de ácido borónico es fundamental en las reacciones de acoplamiento cruzado, las cuales son cruciales para la construcción de estructuras orgánicas complejas que se encuentran en muchos medicamentos .
Ciencia de Materiales: Polifluorenos Electroluminiscentes
En ciencia de materiales, sirve como materia prima para la síntesis de polifluorenos electroluminiscentes rojos. Estos polímeros son importantes por su aplicación en diodos orgánicos emisores de luz (OLED), los cuales se utilizan en tecnologías de visualización e iluminación .
Síntesis Asimétrica
El compuesto es un precursor en la síntesis asimétrica de 1,2-dioles funcionalizados syn y anti. Esto es crucial para crear sustancias con quiralidad específica, una propiedad importante en la industria farmacéutica para garantizar los efectos terapéuticos deseados de los medicamentos .
Síntesis Orgánica: Reactivo de Entrecruzamiento
Actúa como un reactivo de entrecruzamiento en la síntesis orgánica, permitiendo la formación de moléculas complejas a través de la creación de enlaces covalentes estables entre diferentes cadenas poliméricas. Esta aplicación es esencial en la producción de varios polímeros con propiedades mejoradas .
Síntesis Total de Productos Naturales
El compuesto se ha empleado en la síntesis total de productos naturales como la (+)-ambruticina y la (−)-salinosporamida A. Estos compuestos tienen posibles aplicaciones terapéuticas, incluidas propiedades antifúngicas y anticancerígenas .
Hidroarilación y Heterociclización
Participa en reacciones de hidroarilación y heterociclización con fenilpropiolatos. Estas reacciones son importantes para la construcción de compuestos heterocíclicos que se encuentran comúnmente en muchos medicamentos y agroquímicos .
Reacciones de Acoplamiento Doble Suzuki-Miyaura
Este compuesto se utiliza en reacciones de acoplamiento doble Suzuki-Miyaura, un tipo de reacción que forma compuestos biarílicos. Estas reacciones se utilizan ampliamente en la industria farmacéutica para la síntesis de varios agentes terapéuticos .
Nuevo Enlace para el Descubrimiento de Fármacos
Por último, sirve como un nuevo enlace en el descubrimiento de fármacos. El enlace de amina PEG protegida con terc-butildimetilsililo (TBDMS) se utiliza para unir varios grupos funcionales a una estructura central, lo cual es una estrategia común en el diseño de nuevos medicamentos .
Propiedades
IUPAC Name |
[2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BO3Si/c1-14(2,3)19(4,5)18-11-10-12-8-6-7-9-13(12)15(16)17/h6-9,16-17H,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNGSWXPLWIRBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CCO[Si](C)(C)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657157 | |
| Record name | [2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-62-8 | |
| Record name | B-[2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


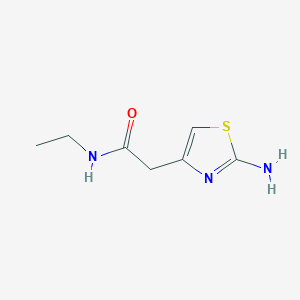
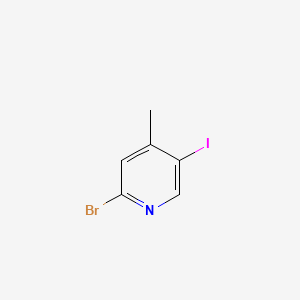

![4-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1519879.png)
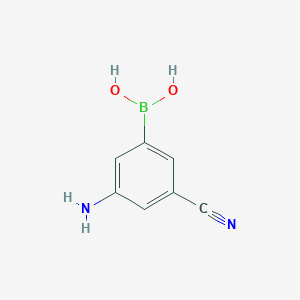
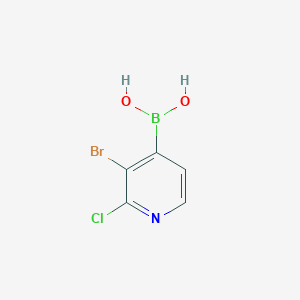
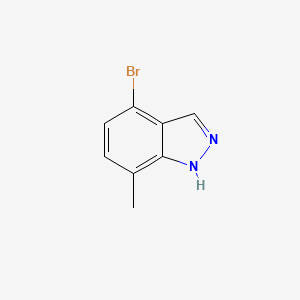
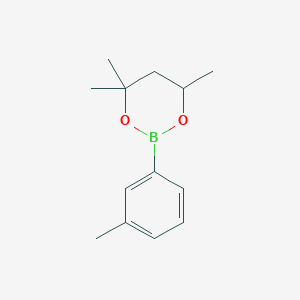
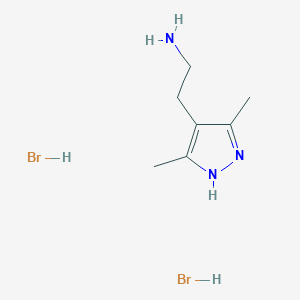
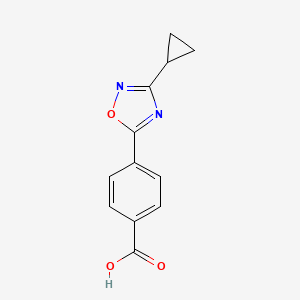
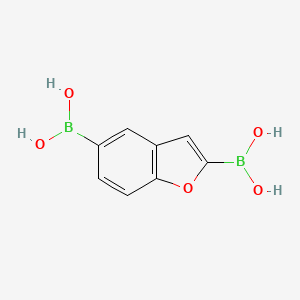
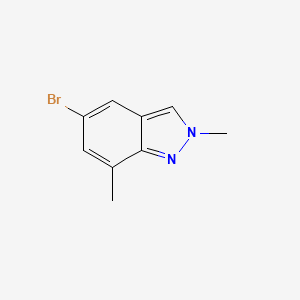

![6-Bromoimidazo[1,2-a]pyridin-2-amine](/img/structure/B1519898.png)
